molecular formula C12H12F2O B175172 4-(3,5-Difluorophenyl)cyclohexanone CAS No. 156265-95-1

4-(3,5-Difluorophenyl)cyclohexanone

货号: B175172
CAS 编号: 156265-95-1
分子量: 210.22 g/mol
InChI 键: LHELOYUWBUCWBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-Difluorophenyl)cyclohexanone is a chemical compound with the molecular formula C12H12F2O. It is characterized by the presence of a cyclohexanone ring substituted with a 3,5-difluorophenyl group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)cyclohexanone typically involves the reaction of 3,5-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanone reacts with 3,5-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for further applications .

化学反应分析

Types of Reactions

4-(3,5-Difluorophenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Therapeutic Agents

Research indicates that derivatives of cyclohexanones, including 4-(3,5-difluorophenyl)cyclohexanone, have potential as therapeutic agents. Specifically, they are being investigated for their role in modulating the processing of amyloid precursor protein (APP), which is crucial in the context of Alzheimer's disease. Compounds that inhibit γ-secretase activity can potentially reduce the production of amyloid-beta peptides, thus providing a strategy for Alzheimer's treatment .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be transformed into more complex structures that exhibit anti-inflammatory and analgesic properties. Its unique fluorinated structure enhances lipophilicity and biological activity, making it suitable for drug design .

Intermediate in Organic Reactions

This compound is utilized as an intermediate in organic synthesis. It can undergo various reactions such as:

  • Reduction : To form alcohols or amines.
  • Alkylation : Involving nucleophilic substitution reactions to introduce additional functional groups.
  • Cyclization : Leading to the formation of cyclic compounds with potential pharmacological properties .

Synthesis of Complex Molecules

The compound's ability to participate in diverse chemical reactions makes it an essential precursor for synthesizing complex organic molecules. For example, it can be employed in the synthesis of heterocycles and other aromatic compounds that are valuable in pharmaceutical applications .

Case Study 1: Alzheimer's Disease Research

A notable study focused on synthesizing derivatives of cyclohexanones aimed at inhibiting γ-secretase activity. The research demonstrated that specific modifications to the difluorophenyl substituent could enhance inhibitory potency against APP processing, suggesting a promising direction for developing new Alzheimer's therapeutics .

Case Study 2: Anti-inflammatory Agents

Another research effort explored the synthesis of anti-inflammatory agents using this compound as a starting material. The derivatives exhibited significant activity in preclinical models, indicating potential for further development into clinically effective medications .

作用机制

The mechanism of action of 4-(3,5-Difluorophenyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes. Additionally, it can bind to receptors, altering their activity and leading to therapeutic effects.

相似化合物的比较

Similar Compounds

  • 3-(3,4-Difluorophenyl)cyclohexan-1-one
  • 4-(3,5-Difluorophenyl)-4-(dimethylamino)cyclohexan-1-one
  • 3,5-Difluoroacetophenone

Comparison

Compared to similar compounds, 4-(3,5-Difluorophenyl)cyclohexanone is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of two fluorine atoms at the 3 and 5 positions enhances its stability and lipophilicity, making it a valuable compound for medicinal chemistry applications .

生物活性

4-(3,5-Difluorophenyl)cyclohexanone is an organic compound characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. Its molecular formula is C12_{12}H12_{12}F2_{2}O, and it has a molecular weight of approximately 222.23 g/mol. The unique structural features of this compound, particularly the presence of fluorine atoms, significantly influence its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Reactions involving cyclohexanone derivatives : These methods often utilize electrophilic aromatic substitution to introduce the difluorophenyl group.
  • Curtius rearrangement : This method involves converting carboxylic acids to isocyanates and subsequently to amines or other derivatives that can lead to the formation of the desired compound.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as a pharmacological agent. Key findings include:

  • Protein Binding and Interaction : Studies indicate that this compound exhibits significant binding affinity for various biological macromolecules, suggesting potential roles in drug design and development.
  • Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, although detailed mechanisms remain to be fully elucidated.
  • Lipophilicity : The specific arrangement of fluorine atoms enhances the lipophilicity of the compound, which may facilitate its interaction with biological membranes and increase its efficacy as a therapeutic agent.

Case Studies

  • Anticancer Properties : A study investigating the effects of various cyclohexanone derivatives found that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines. The IC50_{50} values indicated promising activity against specific tumor types.
  • Neuropharmacological Effects : Research into related compounds has shown that modifications in the cyclohexanone structure can lead to enhanced activity against neurodegenerative diseases by modulating neurotransmitter systems .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting key features and activities:

Compound NameCAS NumberKey FeaturesBiological Activity
4-(3-Fluorophenyl)cyclohexanone40503-87-5Contains a single fluorine atomModerate anticancer activity
3-(4-Fluorophenyl)cyclohexanone78494-26-5Different substitution patternLimited bioactivity
4-(2,4-Difluorophenyl)cyclohexanone156265-95-1Difluoro substitutionsAntitumor activity noted

This comparative analysis illustrates how the specific arrangement of fluorine atoms in this compound may enhance its biological activity relative to other similar compounds.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The compound may interact with cellular receptors or enzymes involved in critical pathways such as apoptosis and cell proliferation.
  • The lipophilic nature allows for better membrane penetration, potentially leading to increased bioavailability and efficacy in therapeutic applications .

属性

IUPAC Name

4-(3,5-difluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELOYUWBUCWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591002
Record name 4-(3,5-Difluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156265-95-1
Record name 4-(3,5-Difluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Grignard reagent was prepared from 50.0 g (259 mmol) of 3,5-difluorobromobenzene and 6.32 g (260 mmol) of dried magnesium in 350 ml of THF, and cooled down to 0° C. Solution of 40.6 g (260 mmol) of a commercially available cyclohexanedionemonoethylene ketal in 300 ml of THF was added dropwise thereto. After finishing of the dropping, the reaction product was warmed up to room temperature and stirred for 3 hours. The reaction product was added to 500 ml of 6N hydrochloric acid, the product was extracted with toluene, washed with saturated aqueous sodium bicarbonate solution and water, dried over magnesium sulfate, and the solvent was distilled off. To the residue was added 100 ml of toluene and 5 g of p-toluene sulfonic acid (hereinafter abbreviated to PTS) and refluxed for 5 hours with the water formed by the reaction being removed by a Dean and Stark. Subsequently, 2 g of ethylene glycol was added and refluxed for 2 hours. To the reaction product was added 200 ml of water, the organic layer was washed with saturated aqueous sodium bicarbonate solution and water in turn, dried over magnesium sulfate, and then the solvent was distilled off. The residue was purified by column chromatography treatment using toluene/ethyl acetate (4/1) as eluent, and then subjected to hydrogenation in ethanol using 2.02 g of 5% Pd/C as catalyst. After termination of the reaction, the catalyst was filtered off, and the ethanol was distilled off. After the concentrated product thus obtained was refluxed in 150 ml of formic acid for 3 hours, 400 ml of water was added to the reaction product, the product was extracted with toluene, the extract was washed with saturated aqueous sodium bicarbonate solution and water in turn, the toluene layer was dried over magnesium sulfate, and then the toluene was distilled off to obtain 20.2 g (96.1 mmol) of 4-(3,5-difluorophenyl)cyclohexanone. Yield of this product from 3,5-difluorobromobenzene was 37.1%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 50 ml of toluene was added 31 g (0.12 mol) of 4-(3,5-difluorophenyl)cyclohexanone monoethylene ketal obtained above and 76 g (1.7 mol) of formic acid, and the mixture was refluxed for 4 hours. The reaction solution was successively with water, a saturated aqueous sodium carbonate and water, dried over magnesium sulfate, and then the solvent was distilled off to afford 26 g of 4-(3,5-difluorophenyl)cyclohexanone.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To Grignard reagent prepared from 3,5-difluorobromobenzene 100 g (518 mmol) and magnesium in dried THF 300 ml at room temperature, a THF (300 ml) solution of cyclohexanedione monoethyleneketal 74.6 g (517 mmol) was added dropwise at room temperature, and the mixture was stirred for 3 hours at room temperature. The reactant was added to one liter of 2N-hydrochloric acid, and the product was extracted with diethylether. The extract was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. To the residue, para-toluene sulfonic acid 5 g and toluene 800 ml were added. The mixture was refluxed with heating while removing water formed with Dien-Stark. The reactant was washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1). Such obtained purified material was hydrogenated in the presence of 5% palladium carbon 5 g as a catalyst in ethanol 500 ml. The catalyst was filtered off, the solvent was distilled off under reduced pressure, formic acid 40 g and toluene 300 ml were added to the residue, and the mixture was refluxed for 3 hours. After cooling, water 500 ml was added to the reactant, and the organic layer was fractionated, washed with water, a saturated sodium bicarbonate aqueous solution, and then water, and dried over anhydrous magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (eluent: heptane/ethyl acetate=3/1) to obtain 4-(3,5-difluorophenyl)cyclohexanone 29.4 g (140 mmol). The yield was 27.0% from 3,5-difluorobromobenzene.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。